molecular formula C21H16ClNO4S B2878040 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 3-methylbenzenecarboxylate CAS No. 320424-12-2

4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 3-methylbenzenecarboxylate

Cat. No.: B2878040
CAS No.: 320424-12-2
M. Wt: 413.87
InChI Key: VILGVODUUUCJLD-UHFFFAOYSA-N
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Description

4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 3-methylbenzenecarboxylate is a complex organic compound with the molecular formula C({21})H({16})ClNO(_{4})S. This compound features a combination of aromatic rings, a nitro group, and a sulfanyl group, making it a subject of interest in various fields of chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 3-methylbenzenecarboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Sulfonation: The sulfanyl group is introduced via sulfonation, often using chlorosulfonic acid or sulfur trioxide.

    Esterification: The final step involves esterification, where the carboxylic acid group reacts with an alcohol in the presence of an acid catalyst to form the ester linkage.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 3-methylbenzenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), alkyl halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 3-methylbenzenecarboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 3-methylbenzenecarboxylate depends on its application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction, forming reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl benzoate
  • 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 4-methylbenzenecarboxylate
  • 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 2-methylbenzenecarboxylate

Uniqueness

4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 3-methylbenzenecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features allow for targeted modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]methyl 3-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClNO4S/c1-14-3-2-4-16(11-14)21(24)27-13-15-5-10-20(19(12-15)23(25)26)28-18-8-6-17(22)7-9-18/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILGVODUUUCJLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OCC2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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